2-[(4-Aminobenzoyl)amino]benzoic acid
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Overview
Description
2-[(4-Aminobenzoyl)amino]benzoic acid is an organic compound with the molecular formula C14H12N2O3. It is known for its unique structure, which consists of a benzene ring substituted with an amino group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-[(4-Aminobenzoyl)amino]benzoic acid involves a one-pot synthesis. This method is operationally simple, environmentally friendly, and provides high yields. The synthesis typically involves the reaction of 2-aminobenzoic acid with 4-aminobenzoic acid under specific conditions . The reaction is promoted by a base and occurs in an aerobic environment, leading to the formation of the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted benzoic acid derivatives .
Scientific Research Applications
2-[(4-Aminobenzoyl)amino]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Aminobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid:
2-Aminobenzoic acid:
2-Anthraniloylbenzoic acid: Another similar compound with slight variations in the structure.
Uniqueness
2-[(4-Aminobenzoyl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-aminobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19/h1-8H,15H2,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCZFZWZLLVQRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354620 |
Source
|
Record name | STK259710 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60498-39-7 |
Source
|
Record name | STK259710 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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